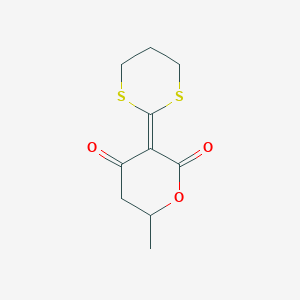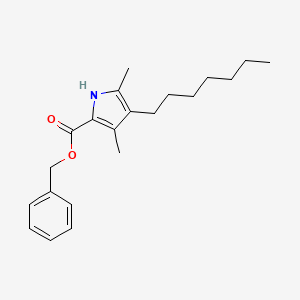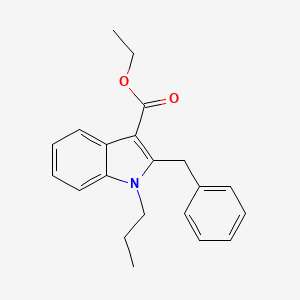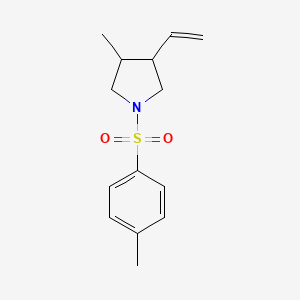
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethenyl group, a methyl group, and a sulfonyl group attached to a methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethenyl Group: This step often involves the use of ethenylation reagents under specific conditions to introduce the ethenyl group to the pyrrolidine ring.
Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methylating agents such as methyl iodide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyrrolidine ring provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylstyrene: Similar structure with a methyl group on the benzene ring.
1-Ethenyl-4-methylbenzene: Contains an ethenyl group on the benzene ring.
4-Methylsulfonylbenzene: Contains a sulfonyl group on the benzene ring.
Uniqueness
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is unique due to the combination of its functional groups and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
835650-93-6 |
|---|---|
Formule moléculaire |
C14H19NO2S |
Poids moléculaire |
265.37 g/mol |
Nom IUPAC |
3-ethenyl-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H19NO2S/c1-4-13-10-15(9-12(13)3)18(16,17)14-7-5-11(2)6-8-14/h4-8,12-13H,1,9-10H2,2-3H3 |
Clé InChI |
YICKDARZXRXWIY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1C=C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
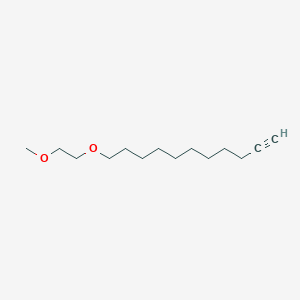
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)

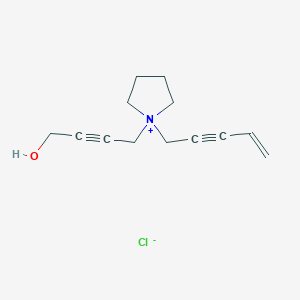
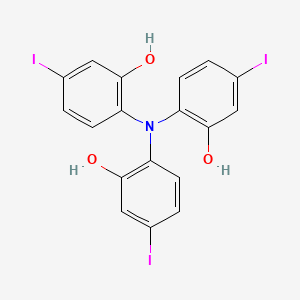
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
